molecular formula C21H23NO4S B2543796 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797577-58-2

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2543796
M. Wt: 385.48
InChI Key: CLTOPSLTOXRONK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological activities. In the case of the compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, the synthesis was achieved through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. This process likely involves the formation of an amide bond, a common strategy in the synthesis of carboxamide derivatives. The reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of the desired product .

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using various spectroscopic techniques. For the compound mentioned in the first paper, 1H NMR, 13C NMR, FT-IR, and mass spectroscopy were employed to determine its structure. These techniques provide information about the molecular skeleton, functional groups, and the presence of specific atoms within the molecule. For instance, NMR spectroscopy can reveal the environment of hydrogen and carbon atoms, while FT-IR can identify functional groups like amides by their characteristic absorption bands .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The compound synthesized in the first paper contains an amide group, which is known for its stability and resistance to hydrolysis under mild conditions. However, under more stringent conditions, such as high temperatures or the presence of strong acids or bases, amide bonds can undergo hydrolysis, leading to the breakdown of the molecule into a carboxylic acid and an amine or ammonia. The presence of other reactive sites, such as the benzothiazole moiety, may also participate in further chemical reactions, potentially leading to the formation of new compounds or derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of polar functional groups, like carboxamides, can increase solubility in polar solvents like water or alcohols. The stability of a compound is also an important property, especially when considering its potential use as a pharmaceutical agent. The compound's stability under physiological conditions is essential for its efficacy and safety. Additionally, the molecular structure can influence the compound's interaction with biological targets, which is critical for its antibacterial, antifungal, and anticancer activities .

Antibacterial, Antifungal, and Anticancer Evaluation

The biological activities of organic compounds are often evaluated through in vitro assays against various microorganisms and cancer cell lines. The compound synthesized in the first paper was screened for antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Furthermore, its anticancer activity was evaluated against MDA-MB-231 breast cancer cells. These studies are crucial for determining the potential therapeutic applications of the compound and for guiding further modifications to enhance its biological efficacy .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

In the realm of heterocyclic chemistry, the synthesis of complex molecules featuring tetrahydro-2H-pyran units as central scaffolds is a topic of interest due to their significance in medicinal chemistry and material science. For instance, studies have explored the synthesis and characterization of various heterocyclic compounds, including pyrazole and pyrimidine derivatives, which are known for their diverse biological activities (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004). These synthetic methodologies often employ carboxamide functionalities similar to the compound , highlighting the versatility of such frameworks in generating biologically active molecules.

Biological Activities and Pharmacological Potential

The structural motif present in "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" suggests potential for pharmacological application. Research on related compounds has demonstrated significant biological activities, including cytotoxic effects against cancer cell lines (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014), and antimicrobial effects against various pathogens (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013). These studies underscore the potential of pyran and carboxamide derivatives in the development of new therapeutic agents.

Synthesis Optimization and Application

Optimization of synthetic routes for related compounds has been explored to enhance the efficiency and scalability of production processes. For example, a practical synthesis of a CCR5 antagonist, which shares structural similarities with the compound of interest, was developed to improve yield and reduce the number of steps required for synthesis (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005). This highlights the importance of efficient synthetic methodologies in the pharmaceutical industry for the production of complex molecules.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with biological systems .

properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)27-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTOPSLTOXRONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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